Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
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Description
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, also known as ECPO, is an organic compound that can be used in a variety of scientific applications. ECPO is a colorless, crystalline solid that is slightly soluble in water. It is an ester of 2-chlorophenol and 8-oxooctanoic acid. Its main use is in the synthesis of other compounds, such as 2-chlorobenzoic acid, which is used in the pharmaceutical industry. It is also used in the synthesis of certain polymers and as a catalyst in organic reactions.
Scientific Research Applications
Voltammetric Method for Anticancer Prodrug Determination
Stępniowska et al. (2017) developed a stripping voltammetric method for determining ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), an anticancer prodrug. This method utilized adsorptive stripping voltammetry at a bismuth film electrode for sensitive and inexpensive detection of ETTA in serum, a significant advancement in medical diagnostics (Stępniowska et al., 2017).
Asymmetric Synthesis in Drug Development
Tsuboi et al. (1987) described the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal from ethyl 3-chloro-2-oxooctanoate. This synthesis is crucial for the development of 14,15-Leukotriene A4, highlighting the compound's role in producing significant pharmacological agents (Tsuboi et al., 1987).
Development of Novel Fused Pyrazine Ring Systems
Bakhite et al. (1995) synthesized various derivatives of ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, contributing to the creation of new fused pyrazine ring systems. This research offers insights into the versatility of ethyl 8-(2-chlorophenyl)-8-oxooctanoate derivatives in creating complex chemical structures (Bakhite et al., 1995).
Corrosion Inhibition in Industrial Applications
Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, as corrosion inhibitors for copper. Their findings provide a potential industrial application of these compounds in protecting metal surfaces (Zarrouk et al., 2014).
properties
IUPAC Name |
ethyl 8-(2-chlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESAUTCXIDDTPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645864 |
Source
|
Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
CAS RN |
898759-09-6 |
Source
|
Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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